

Thermodynamic Properties of 2,6-Dimethylheptane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dimethylheptane

Cat. No.: B094447

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **2,6-dimethylheptane**. The information is compiled from critically evaluated data sources and is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields where precise thermodynamic data is crucial.

Core Thermodynamic Properties

The following tables summarize the key thermodynamic and physical properties of **2,6-dimethylheptane**. These values are essential for understanding the behavior of this compound in various chemical and physical processes.

Table 1: Enthalpy and Entropy Data for **2,6-Dimethylheptane**

Property	Value	Units	Reference
Standard Enthalpy of Formation (Gas)	-261.5 ± 1.7	kJ/mol	[1]
Standard Enthalpy of Formation (Liquid)	-299.2 ± 1.7	kJ/mol	[1]
Standard Enthalpy of Vaporization	43.3	kJ/mol	[2]
Enthalpy of Fusion	2.7 ± 0.4	kcal/mol	[3]
Standard Molar Entropy (Liquid)	385.9 ± 1.9	J/mol·K	[1]

Table 2: Heat Capacity Data for **2,6-Dimethylheptane**

Property	Value	Units	Reference
Molar Heat Capacity (Liquid at 25 °C)	286.9 ± 1.4	J/mol·K	[1]

Table 3: Phase Transition and Physical Properties of **2,6-Dimethylheptane**

Property	Value	Units	Reference
Normal Boiling Point	135.21 ± 0.02	°C	[3]
Normal Freezing Point	-102.95 ± 0.10	°C	[3]
Density (at 20°C)	0.70891 ± 0.00003	g/mL	[3]
Refractive Index (nD at 20°C)	1.40073 ± 0.00005	[3]	

Experimental Protocols

The determination of the thermodynamic properties of **2,6-dimethylheptane** and similar alkanes relies on a suite of well-established experimental techniques. The following sections

outline the general methodologies employed for measuring key thermodynamic parameters.

Enthalpy of Combustion

The standard enthalpy of formation of **2,6-dimethylheptane** is typically determined indirectly through its enthalpy of combustion.

Methodology: Bomb Calorimetry

- Sample Preparation: A precisely weighed sample of high-purity **2,6-dimethylheptane** is placed in a sample holder within a high-pressure vessel known as a "bomb."
- Oxygen Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen.
- Immersion in Calorimeter: The bomb is then submerged in a known quantity of water in an insulated container, the calorimeter. The initial temperature of the water is recorded with high precision.
- Ignition: The sample is ignited electrically. The combustion of the hydrocarbon releases heat, which is transferred to the bomb and the surrounding water, causing a rise in temperature.
- Temperature Measurement: The final equilibrium temperature of the water is recorded.
- Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (which is determined through calibration with a substance of known heat of combustion, such as benzoic acid), and the mass of the sample.^{[1][4][5]} The enthalpy of formation is then calculated from the enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).^[4]

Enthalpy of Vaporization

The enthalpy of vaporization, the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure, is a crucial thermodynamic parameter.

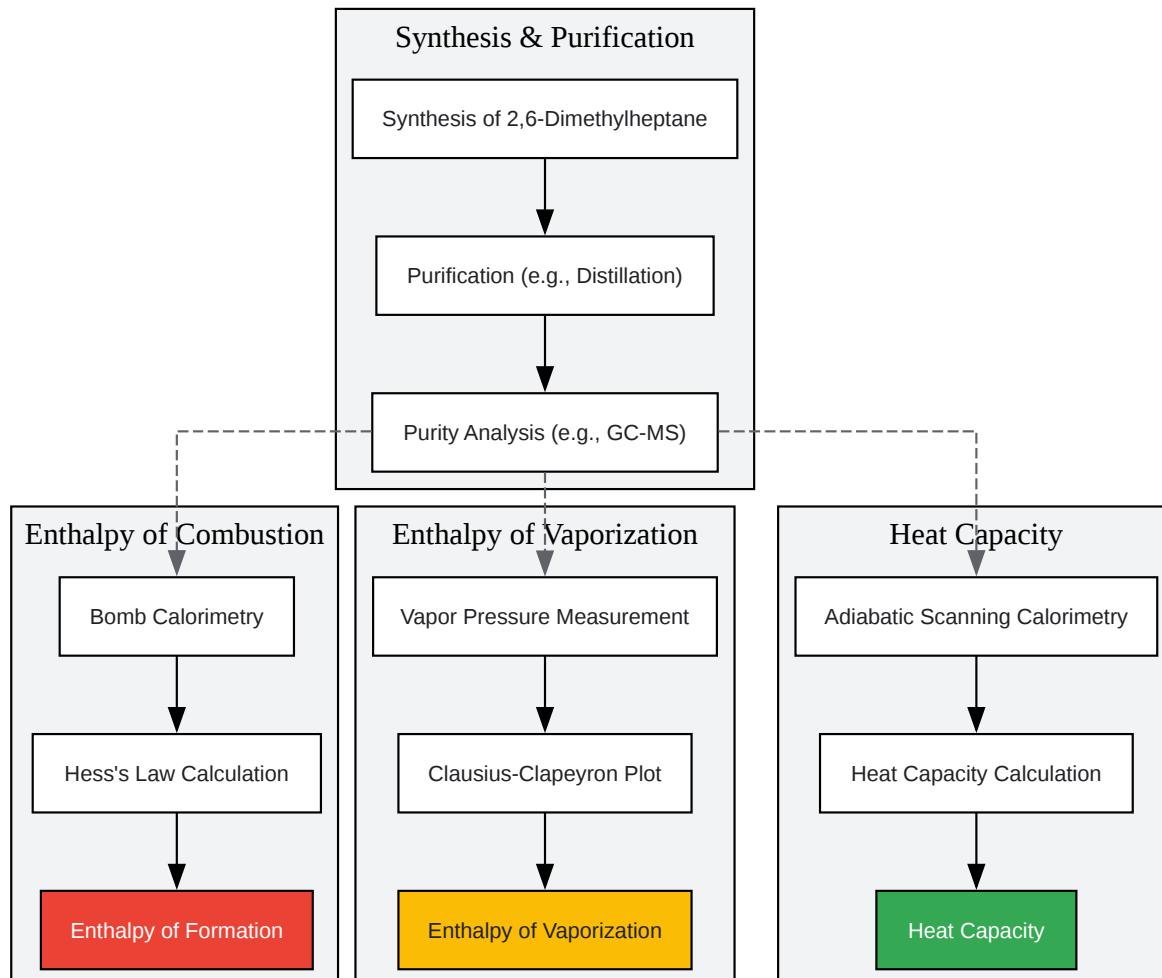
Methodology: Vapor Pressure Measurement

The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance at different temperatures and applying the Clausius-Clapeyron equation.[6]

- Sample Purification: The **2,6-dimethylheptane** sample is purified to remove any volatile impurities that could affect the vapor pressure.
- Vapor Pressure Measurement: The vapor pressure of the liquid is measured at a series of controlled temperatures.[7] Various techniques can be employed, including:
 - Static Method: The sample is placed in a container with a pressure gauge, and the system is allowed to reach equilibrium at a set temperature.
 - Boiling Point Method: The temperature at which the substance boils at a given external pressure is measured.
 - Gas Saturation Method: A stream of inert gas is passed through the liquid, becoming saturated with the vapor. The amount of vaporized substance is then determined.[8]
- Data Analysis: A plot of the natural logarithm of the vapor pressure ($\ln P$) versus the reciprocal of the absolute temperature ($1/T$) is generated. According to the Clausius-Clapeyron equation, the slope of this line is equal to $-\Delta H_{\text{vap}}/R$, where R is the ideal gas constant. From this, the enthalpy of vaporization (ΔH_{vap}) can be calculated.[6]

Heat Capacity

Heat capacity is the amount of heat that must be added to a substance to raise its temperature by one unit.


Methodology: Adiabatic Scanning Calorimetry

- Sample Loading: A known mass of the **2,6-dimethylheptane** sample is placed in a sample cell within the calorimeter.
- Controlled Heating: The sample is heated at a slow, constant rate.
- Temperature Monitoring: The temperature of the sample is continuously monitored as heat is supplied.

- Heat Input Measurement: The amount of electrical energy supplied to the heater is precisely measured.
- Calculation: The heat capacity is calculated by dividing the heat input by the corresponding temperature rise.^[9]^[10] The measurements are carried out over a range of temperatures to determine the temperature dependence of the heat capacity.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the thermodynamic properties of a compound like **2,6-dimethylheptane**.

[Click to download full resolution via product page](#)

A generalized workflow for the experimental determination of thermodynamic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. scispace.com [scispace.com]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. web.stanford.edu [web.stanford.edu]
- 5. A level Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis KS5 GCE chemistry revision notes [docbrown.info]
- 6. umsl.edu [umsl.edu]
- 7. Vapor Pressure Testing [intertek.com]
- 8. esig.org [esig.org]
- 9. srd.nist.gov [srd.nist.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Thermodynamic Properties of 2,6-Dimethylheptane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b094447#thermodynamic-properties-of-2-6-dimethylheptane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com